5-[4-[(3-Methylpyridin-2-yl)methyl]piperazin-1-yl]-6-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine
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Overview
Description
5-[4-[(3-Methylpyridin-2-yl)methyl]piperazin-1-yl]-6-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine is a complex organic compound with a unique structure that combines several heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[(3-Methylpyridin-2-yl)methyl]piperazin-1-yl]-6-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through various chemical reactions such as nucleophilic substitution, cyclization, and condensation reactions. The reaction conditions may involve the use of solvents like chloroform (CHCl3) and reagents such as potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[4-[(3-Methylpyridin-2-yl)methyl]piperazin-1-yl]-6-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like H2O2, reducing agents like NaBH4, and various nucleophiles and electrophiles. The reaction conditions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
5-[4-[(3-Methylpyridin-2-yl)methyl]piperazin-1-yl]-6-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-[(3-Methylpyridin-2-yl)methyl]piperazin-1-yl]-6-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. This compound may exert its effects through the inhibition of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection .
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share similar structural features and have been studied for their neuroprotective and anti-inflammatory properties.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are known for their potential as CDK2 inhibitors and have shown promising anticancer activities.
Uniqueness
5-[4-[(3-Methylpyridin-2-yl)methyl]piperazin-1-yl]-6-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to its specific combination of heterocyclic rings and functional groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
5-[4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl]-6-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8O/c1-15-6-5-7-21-16(15)14-26-10-12-28(13-11-26)20-19(27-8-3-2-4-9-27)22-17-18(23-20)25-29-24-17/h5-7H,2-4,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXWDOVLYWDIJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN2CCN(CC2)C3=NC4=NON=C4N=C3N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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